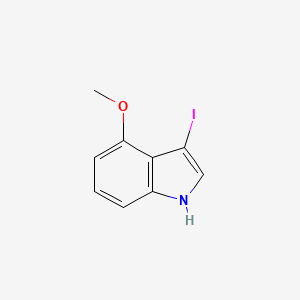

3-iodo-4-methoxy-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

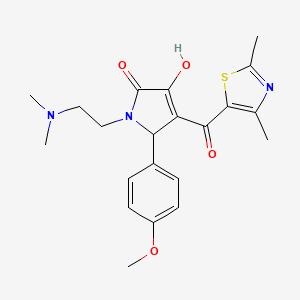

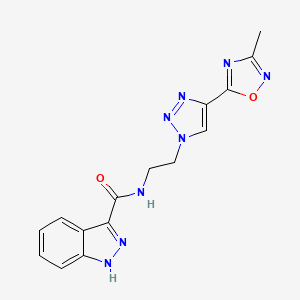

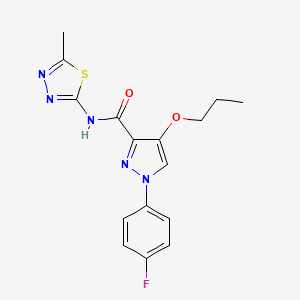

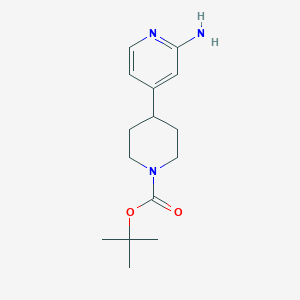

3-Iodo-4-methoxy-1H-indole is a compound that belongs to the class of organic compounds known as indoles . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .

Synthesis Analysis

The synthesis of this compound involves Sonogashira coupling and electrophilic cyclization reactions . These reactions have been used to prepare indole derivatives with yields of 70%, 68%, and 67% .Molecular Structure Analysis

The molecular formula of this compound is C9H8INO . The molecular weight is 273.070 Da . The structure of the compound includes an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .Aplicaciones Científicas De Investigación

Synthesis Methods and Derivatives

- 3-Iodo-4-methoxy-1H-indole is involved in various synthesis methods. For instance, a study by Yamada et al. (1993) developed a simple conversion method of indole-3-carboxaldehyde into gramine and/or indole-3-methanamine, which facilitated the synthesis of brassinin, 4-iodo-, methoxy-, 4-methoxy-, and 4-nitrobrassinin, 4-methoxyindole-3-acetonitrile, and other compounds (Yamada et al., 1993).

Catalytic Processes

- Zheng et al. (2014) reported on the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids, demonstrating mild and efficient production of diverse products with selective C-C and C-C/C-N bond formation (Zheng, Zhang, & Cui, 2014).

Methoxylation and Antioxidant Properties

- A study by Saito and Kikugawa (1979) explored the methoxylation of the 5-position of indoles and indolines, leading to the new synthesis of serotonin. This indicates the potential for creating bioactive compounds (Saito & Kikugawa, 1979).

- Vo and Mechler (2019) investigated the antioxidant activity of natural indole-3-carbinol derivatives against radicals, highlighting the potential dietary applications in preventive and regenerative medicine (Vo & Mechler, 2019).

Potential in Medicine and Pharmacology

- The study by Romagnoli et al. (2009) identified 8-methoxypyrazino[1,2-a]indole as a potent antiproliferative agent against human leukemia K562 cells, underscoring the role of indole derivatives in cancer research (Romagnoli et al., 2009).

- Kaur et al. (2020) developed a protocol for synthesizing biologically promising indole derivatives, which is significant for pharmaceutical chemistry (Kaur et al., 2020).

Safety and Hazards

Propiedades

IUPAC Name |

3-iodo-4-methoxy-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8INO/c1-12-8-4-2-3-7-9(8)6(10)5-11-7/h2-5,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWBCOYGFXRSSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2695072.png)

![Methyl (E)-4-[[(1R,2R)-2-[(1,4-dimethyl-5-oxo-1,2,4-triazol-3-yl)methyl]cyclohexyl]amino]-4-oxobut-2-enoate](/img/structure/B2695075.png)

![rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis](/img/structure/B2695082.png)

![4-fluorophenyl 1-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethyl ether](/img/structure/B2695083.png)

![8-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2695085.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2695088.png)